1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
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Overview
Description
1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a complex organic compound that features a unique combination of cyclopentyl, furan, and thiophene moieties
Preparation Methods
The synthesis of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific reaction conditions.
Cyclopentylation: The intermediate is then reacted with cyclopentyl reagents to introduce the cyclopentyl group.
Urea formation: Finally, the compound is treated with urea derivatives to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene moiety and exhibit similar chemical reactivity.
Furan derivatives: Compounds containing the furan ring also show comparable properties and applications.
Cyclopentyl derivatives: These compounds have the cyclopentyl group and may exhibit similar biological activities.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(17-13-3-1-2-4-13)16-8-14-7-12(10-20-14)11-5-6-19-9-11/h5-7,9-10,13H,1-4,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQXCHMRRSRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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